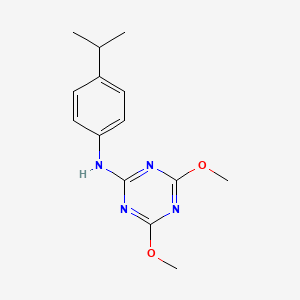

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with an isopropylphenyl group, two methoxy groups, and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazine compounds are generally synthesized through reactions involving cyanuric chloride or cyanuric acid . The substitutions on the triazine ring can be introduced through various reactions depending on the specific groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the triazine ring at the center, with the various substituents attached to it. The exact structure would depend on the specific locations of these substituents on the triazine ring .Chemical Reactions Analysis

Triazine compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination compounds, and can undergo reactions at the nitrogen atoms or at the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the nature of the substituents. For example, the presence of the methoxy groups could make the compound more polar .科学的研究の応用

Synthesis and Material Properties

Antimicrobial Activities of Triazole Derivatives : Research conducted by Bektaş et al. (2010) explored the synthesis of novel triazole derivatives, including compounds structurally related to N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, demonstrating their antimicrobial properties against various microorganisms. This study highlights the potential of such compounds in developing new antimicrobial agents Molecules, Bektaş et al., 2010.

Bioconjugation and Biomedical Applications : D’Este et al. (2014) compared the efficiency of different chemical activations for amine ligation to hyaluronan, a critical process in biomedical engineering and drug delivery systems. The study provides insights into more effective bioconjugation methods, potentially applicable for derivatives of the compound Carbohydrate Polymers, D’Este et al., 2014.

Advanced Material Synthesis : Sun et al. (2015) explored the reactivity and material properties of benzoxazine monomers with various amines, including those related to N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, for the development of thermosetting resins. The findings contribute to improving the chemical structure and processability of thermosetting resins RSC Advances, Sun et al., 2015.

Heteroaromatic Polymers for Electronic Applications : Yamamoto et al. (2006) synthesized alternating copolymers using substituted 1,3,5-triazine, which demonstrates the compound's utility in creating materials with desirable optical properties and electron mobility, crucial for electronic applications Macromolecular Rapid Communications, Yamamoto et al., 2006.

Organic Synthesis and Chemical Reactivity

N-Formylation Methods : Luca et al. (2004) described a mild and efficient method for the N-formylation of amines, leveraging compounds like N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, to yield N-formyl species. This process is significant for synthesizing various organic compounds with potential applications in pharmaceuticals and material science Synlett, Luca et al., 2004.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,6-dimethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9(2)10-5-7-11(8-6-10)15-12-16-13(19-3)18-14(17-12)20-4/h5-9H,1-4H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMLVDDPYXCXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)